![molecular formula C27H29N3O5S2 B2994855 4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005944-73-9](/img/structure/B2994855.png)
4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with several functional groups, including a benzothiazole, a sulfamoyl group, and methoxy groups. These functional groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the benzamide group are likely to contribute to the compound’s rigidity, while the ethyl, benzyl, and methoxy groups could provide some flexibility .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the benzothiazole ring might participate in electrophilic substitution reactions, while the sulfamoyl group could be involved in nucleophilic substitution reactions .Scientific Research Applications
Antimicrobial Applications
This compound has shown promise in the development of new antimicrobials. The structure of the compound suggests that it could be used to combat microbial resistance by being incorporated into nanoemulsions to enhance solubility and bioavailability . This could lead to the creation of novel antimicrobial agents with reduced side effects and prolonged release, addressing the global health concern of antimicrobial resistance (AMR).
Flavoring Additives in Animal Feed
The benzyl and sulfamoyl groups within the compound’s structure are related to flavoring additives used in animal feed. These additives are evaluated for safety and efficacy, and compounds like this one could potentially be applied under specific conditions to improve the palatability of feed .
Suzuki–Miyaura Coupling Reactions
Compounds with benzyl and sulfamoyl moieties have been utilized in Suzuki–Miyaura coupling reactions. This compound could serve as a stable, readily prepared, and environmentally benign organoboron reagent for such reactions, which are pivotal in the synthesis of various pharmaceuticals and fine chemicals .
Biological Potential of Indole Derivatives
Given the structural similarity to indole derivatives, this compound may possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic properties. Research into indole derivatives has revealed their high affinity for multiple receptors, which could be leveraged in the development of new therapeutic agents .
Antibacterial and Antifungal Capacity
The compound’s potential for antibacterial and antifungal applications is significant. It could be used in the design and synthesis of agents that target resistant strains of bacteria and fungi, contributing to the ongoing battle against drug-resistant pathogens .
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-4-29(19-20-8-6-5-7-9-20)37(32,33)23-13-10-21(11-14-23)26(31)28-27-30(16-17-34-2)24-15-12-22(35-3)18-25(24)36-27/h5-15,18H,4,16-17,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLGTKVCSJSFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



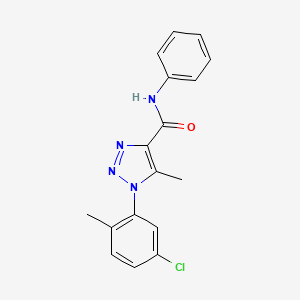

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)
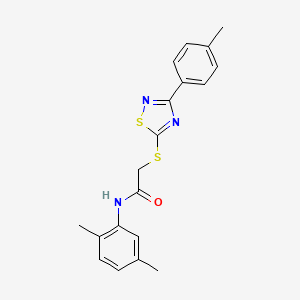
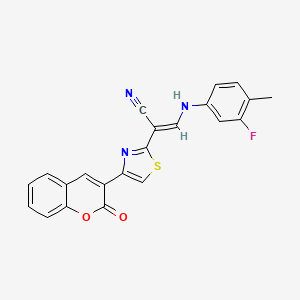
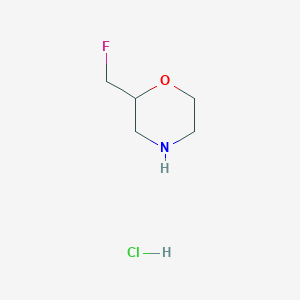
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)
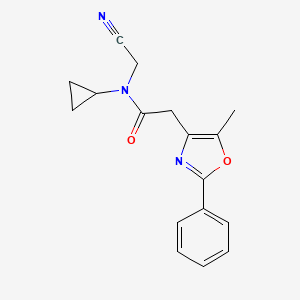
![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)